Cas no 2997-53-7 ((4-Aminophenyl)diphenylmethanol)

(4-Aminophenyl)diphenylmethanol is a versatile aromatic alcohol featuring both hydroxyl and amino functional groups, making it a valuable intermediate in organic synthesis. Its molecular structure enables applications in pharmaceuticals, agrochemicals, and specialty materials. The compound's reactivity allows for further derivatization, such as amidation or condensation reactions, to yield more complex molecules. Its stability under standard conditions ensures reliable handling and storage. The presence of the amino group enhances solubility in polar solvents, facilitating its use in solution-phase reactions. This compound is particularly useful in the development of dyes, ligands, and bioactive compounds, offering a balance of reactivity and structural flexibility for advanced chemical synthesis.
(4-Aminophenyl)diphenylmethanol structure
2997-53-7 structure
Product Name:(4-Aminophenyl)diphenylmethanol
CAS No:2997-53-7
MF:C19H17NO
MW:275.344384908676
CID:1092721
PubChem ID:14736772
Update Time:2025-10-30

(4-Aminophenyl)diphenylmethanol Chemical and Physical Properties

Names and Identifiers

    • (4-Aminophenyl)diphenylmethanol
    • (4-aminophenyl)-diphenylmethanol
    • 2997-53-7
    • triphenylcarbinol, 4-amino-
    • 4-Amino-triphenylcarbinol
    • Inchi: 1S/C19H17NO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H,20H2
    • InChI Key: KUYKYOVIYGLSFD-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 275.131014166g/mol
  • Monoisotopic Mass: 275.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.2Ų

(4-Aminophenyl)diphenylmethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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(4-Aminophenyl)diphenylmethanol
2997-53-7 95%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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(4-Aminophenyl)diphenylmethanol
2997-53-7 98%
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Crysdot LLC
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Additional information on (4-Aminophenyl)diphenylmethanol

Recent Advances in the Study of (4-Aminophenyl)diphenylmethanol (CAS: 2997-53-7) in Chemical Biology and Pharmaceutical Research

(4-Aminophenyl)diphenylmethanol (CAS: 2997-53-7) is a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in medicine.

One of the most notable recent developments involves the optimization of synthetic routes for (4-Aminophenyl)diphenylmethanol. Researchers have reported improved yields and purity through catalytic methods, which are crucial for its use in pharmaceutical formulations. Additionally, studies have explored its role as a precursor in the synthesis of compounds with anti-inflammatory and anticancer properties, further underscoring its importance in medicinal chemistry.

In terms of biological activity, (4-Aminophenyl)diphenylmethanol has been investigated for its interactions with specific molecular targets. Recent findings suggest that it exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways, making it a candidate for further development into anti-inflammatory drugs. Moreover, its structural features have been leveraged to design derivatives with enhanced pharmacokinetic properties, such as improved solubility and bioavailability.

The compound's potential applications extend beyond traditional small-molecule drugs. For instance, it has been incorporated into polymeric drug delivery systems to enhance the stability and controlled release of therapeutic agents. This innovative approach has shown promise in preclinical studies, particularly for targeted drug delivery in cancer therapy.

Despite these advancements, challenges remain in the widespread application of (4-Aminophenyl)diphenylmethanol. Issues such as scalability of synthesis, potential toxicity, and the need for further mechanistic studies are areas of active research. Addressing these challenges will be critical for translating laboratory findings into clinically viable treatments.

In conclusion, (4-Aminophenyl)diphenylmethanol (CAS: 2997-53-7) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from drug synthesis to delivery systems, highlight its versatility and potential for future therapeutic innovations. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in medicine.

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